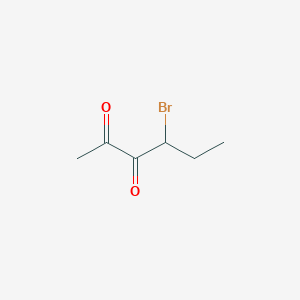

4-Bromohexane-2,3-dione

Description

4-Bromohexane-2,3-dione (C₆H₉BrO₂) is an aliphatic diketone substituted with a bromine atom at the fourth carbon position. Its molecular structure combines a six-carbon chain with two ketone groups at positions 2 and 3 and a bromomethyl group at position 2. Its InChIKey (LCHFNDTWTLPZGX-UHFFFAOYSA-N) and monoisotopic mass (191.97859 Da) confirm its unique identity.

Properties

IUPAC Name |

4-bromohexane-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-3-5(7)6(9)4(2)8/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHFNDTWTLPZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromohexane-2,3-dione can be achieved through multiple synthetic routes. One common method involves the bromination of hexane-2,3-dione using bromine in the presence of a catalyst . The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-Bromohexane-2,3-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert 4-Bromohexane-2,3-dione into alcohols or other reduced forms.

Substitution: The bromine atom in 4-Bromohexane-2,3-dione can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromohexane-2,3-dione has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its potential biological activity and interactions with various biomolecules.

Medicine: It serves as a precursor for the development of pharmaceutical compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 4-Bromohexane-2,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic reactions, making it a versatile intermediate in organic synthesis. Additionally, its diketone structure allows it to form stable complexes with various metal ions, which can be exploited in catalytic processes .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key differences between 4-Bromohexane-2,3-dione and related compounds:

Key Observations :

- Aliphatic vs. Aromatic Diones : 4-Bromohexane-2,3-dione’s aliphatic structure contrasts with aromatic analogs like indolin-2,3-dione, which exhibit distinct electronic properties and biological target interactions .

- Halogenation Effects: The bromine in 4-Bromohexane-2,3-dione enhances its electrophilicity compared to non-halogenated diones like diacetyl, making it more reactive in substitution reactions.

Biological Activity

4-Bromohexane-2,3-dione is a compound of interest in the realm of organic chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of 4-bromohexane-2,3-dione, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

4-Bromohexane-2,3-dione has the molecular formula C6H9BrO2. Its structure features a bromine atom attached to a hexane backbone with two ketone functional groups at the 2 and 3 positions. This configuration is critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of 4-bromohexane-2,3-dione can be attributed to its ability to interact with various biological targets. One significant mechanism involves the inhibition of specific enzymes, particularly those involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in the biosynthesis of plastoquinone and tocopherols in plants. The inhibition of HPPD leads to significant physiological effects in plant systems, suggesting that 4-bromohexane-2,3-dione may exhibit herbicidal properties through similar mechanisms .

Antiproliferative Effects

A study investigating various diketones found that derivatives related to 4-bromohexane-2,3-dione exhibited notable antiproliferative effects against cancer cell lines. For instance, compounds structurally similar to 4-bromohexane-2,3-dione demonstrated IC50 values in the micromolar range against melanoma (A375) and cervical cancer (HeLa) cell lines . These findings suggest potential applications in cancer therapeutics.

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of compounds related to 4-bromohexane-2,3-dione. These models indicate that structural modifications can significantly enhance or reduce biological activity. For example, the presence of electron-withdrawing groups like bromine can increase inhibitory potency against specific targets .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.